
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as a nitro group, a phenylmethoxy group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction of Nitro Group: Formation of an amino derivative.
Oxidation of Pyrrole Ring: Formation of pyrrole-2,5-dione derivatives.
Substitution of Phenylmethoxy Group: Formation of various substituted pyrrole derivatives.
科学研究应用
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 1-(4-methyl-2-nitrobenzoyl)pyrrole-2-carboxylate: Lacks the phenylmethoxy group, resulting in different chemical properties.
Methyl 1-(4-methyl-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenylmethoxy groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
CAS 编号 |
82635-53-8 |
|---|---|
分子式 |
C21H18N2O6 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-14-10-11-16(20(24)22-12-6-9-17(22)21(25)28-2)18(23(26)27)19(14)29-13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3 |
InChI 键 |
XEMVLUYNDKACBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
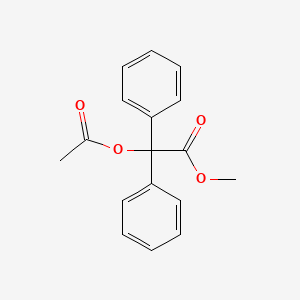
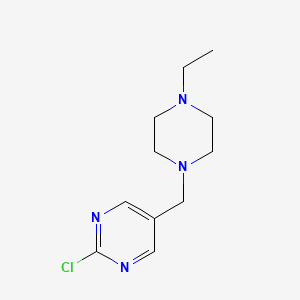

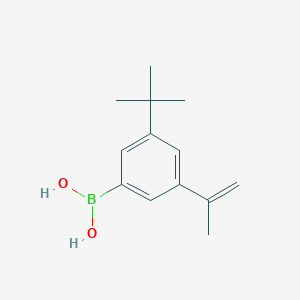
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
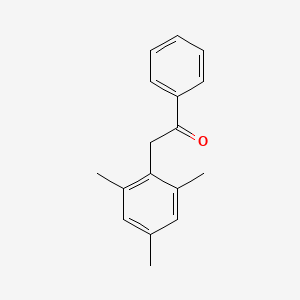

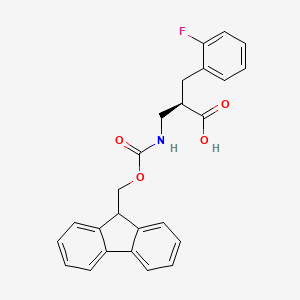

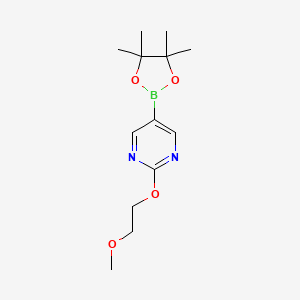
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
